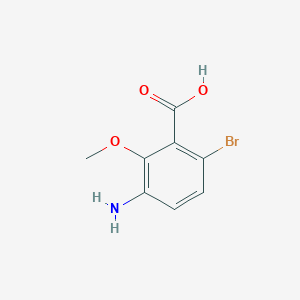
3-Amino-6-bromo-2-methoxybenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-bromo-2-methoxybenzoic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a bromine atom at the 6-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-methoxybenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine in acetic acid for bromination, nitric acid for nitration, and a reducing agent such as tin(II) chloride for the reduction step.
Industrial Production Methods
Industrial production of 3-Amino-6-bromo-2-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromo-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 3-amino-2-methoxybenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: 3-Amino-2-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-bromo-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromobenzoic acid: Similar structure but lacks the methoxy group.
6-Amino-2-bromo-3-methylbenzoic acid: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
3-Amino-6-bromo-2-methoxybenzoic acid is unique due to the presence of both the bromine and methoxy groups, which can influence its reactivity and interactions compared to similar compounds. These functional groups can also affect its solubility, stability, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
3-amino-6-bromo-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
OWQVPEDLOVLUOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


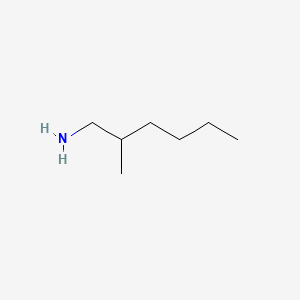
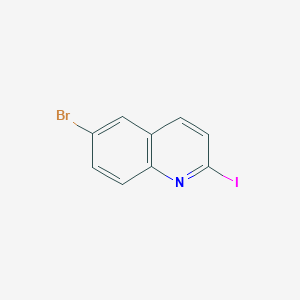

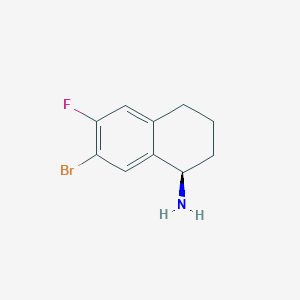


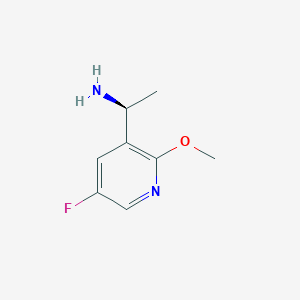
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
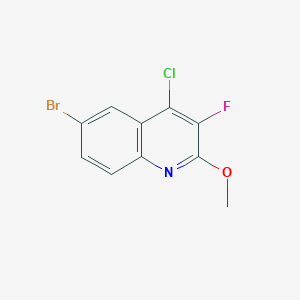
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
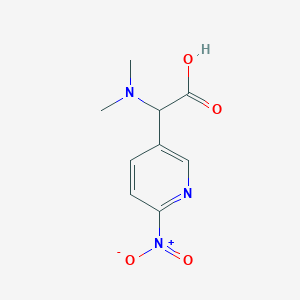
![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)

![3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13030829.png)
